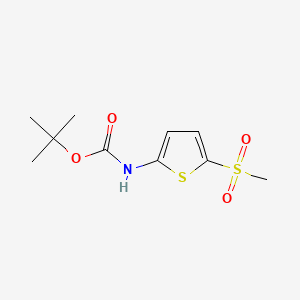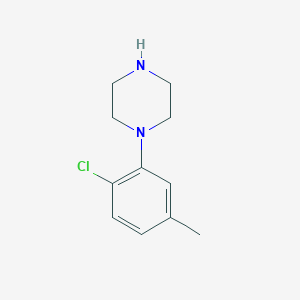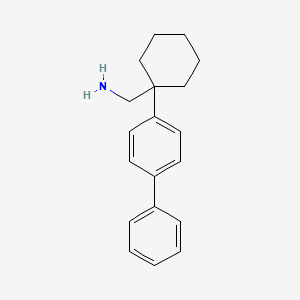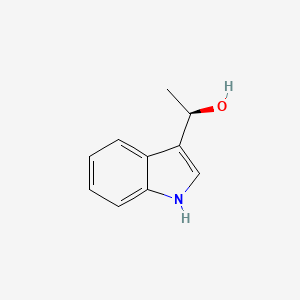
rac-(2R,4R)-4-bromo-2-methyloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,4R)-4-bromo-2-methyloxane is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a bromine atom and a methyl group attached to an oxane ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4R)-4-bromo-2-methyloxane typically involves the bromination of 2-methyloxane. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,4R)-4-bromo-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyloxane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-hydroxy-2-methyloxane or 4-amino-2-methyloxane.
Oxidation: Formation of 4-oxo-2-methyloxane.
Reduction: Formation of 2-methyloxane.
Aplicaciones Científicas De Investigación
rac-(2R,4R)-4-bromo-2-methyloxane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-(2R,4R)-4-bromo-2-methyloxane involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the oxane ring can undergo ring-opening reactions. These interactions can lead to the formation of various biologically active compounds, influencing different molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(2R,4R)-4-methoxy-2-methylpiperidine hydrochloride
- rac-(2R,4R)-2-ethyl-4-piperidinol hydrochloride
- rac-(2R,4R)-2-methyl-4-phenylpiperidine
Uniqueness
rac-(2R,4R)-4-bromo-2-methyloxane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for specific synthetic applications where bromine substitution is required.
Propiedades
Fórmula molecular |
C6H11BrO |
|---|---|
Peso molecular |
179.05 g/mol |
Nombre IUPAC |
(2R,4R)-4-bromo-2-methyloxane |
InChI |
InChI=1S/C6H11BrO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 |
Clave InChI |
XGUHBPURLJMNNN-PHDIDXHHSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](CCO1)Br |
SMILES canónico |
CC1CC(CCO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
